molecular formula C15H17N3O3 B586565 2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide CAS No. 1018676-92-0

2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide

Katalognummer: B586565
CAS-Nummer: 1018676-92-0
Molekulargewicht: 287.319
InChI-Schlüssel: BLRBNDGSBGQTPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide is a synthetic organic compound featuring a pyrrole-dione core (2,5-dihydro-1H-pyrrole-1-propanamide) substituted with a phenylaminoethyl group. Its structure combines a planar, electron-deficient pyrrole-dione moiety with a flexible ethylenediamine linker and an aromatic phenylamino group. The compound is listed as a reference standard (D449545) in analytical chemistry, indicating its use in quality control or pharmaceutical analysis .

Eigenschaften

IUPAC Name

N-(2-anilinoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-13(8-11-18-14(20)6-7-15(18)21)17-10-9-16-12-4-2-1-3-5-12/h1-7,16H,8-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRBNDGSBGQTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747655
Record name N-(2-Anilinoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018676-92-0
Record name N-(2-Anilinoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism and Steps

  • Maleamic Acid Formation :
    Maleic anhydride reacts with 2-(phenylamino)ethylamine in a 1:1 molar ratio in anhydrous diethyl ether. The amine nucleophilically attacks the anhydride’s electrophilic carbonyl, yielding N-(2-(phenylamino)ethyl)maleamic acid.

    Maleic anhydride+H2N-CH2CH2-NH-C6H5N-(2-(phenylamino)ethyl)maleamic acid\text{Maleic anhydride} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{-NH-C}_6\text{H}_5 \rightarrow \text{N-(2-(phenylamino)ethyl)maleamic acid}
  • Cyclization to Maleimide :
    The maleamic acid undergoes intramolecular dehydration in acetic anhydride with sodium acetate as a catalyst. This step forms the maleimide ring via elimination of water.

    Maleamic acidAc2O, NaOAcMaleimide+H2O\text{Maleamic acid} \xrightarrow{\text{Ac}_2\text{O, NaOAc}} \text{Maleimide} + \text{H}_2\text{O}

Key Parameters

  • Solvent : Diethyl ether (Step 1); acetic anhydride (Step 2).

  • Temperature : 0–5°C (Step 1); reflux (Step 2).

  • Yield : 70–85% after purification by recrystallization.

Alternative Synthesis via Amidrazones and Cyclic Anhydrides

A less conventional approach employs amidrazones and cyclic anhydrides to construct the maleimide scaffold. This method is advantageous for introducing sterically hindered substituents.

Procedure

  • Amidrazone Preparation :
    2-(Phenylamino)ethylamidrazone is synthesized by reacting 2-(phenylamino)ethylamine with hydrazine hydrate.

  • Anhydride Coupling :
    The amidrazone reacts with 2,3-dimethylmaleic anhydride in toluene at 80°C. The reaction proceeds via nucleophilic attack, forming a maleamic acid intermediate.

  • Cyclization :
    Heating under reflux in chloroform with a catalytic amount of p-toluenesulfonic acid (PTSA) drives cyclization to the maleimide.

Optimization Insights

  • Solvent : Toluene (coupling); chloroform (cyclization).

  • Catalyst : PTSA (0.5 equiv).

  • Yield : 65–75%, with lower yields attributed to side reactions.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a pathway to introduce the N-[2-(phenylamino)ethyl] moiety post-cyclization. This method is ideal for late-stage functionalization.

Steps

  • Base Maleimide Synthesis :
    Prepare 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide via classical methods.

  • Mitsunobu Alkylation :
    React the maleimide with 2-(phenylamino)ethanol in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3).

    Maleimide+HO-CH2CH2-NH-C6H5DEAD, PPh3Target Compound\text{Maleimide} + \text{HO-CH}_2\text{CH}_2\text{-NH-C}_6\text{H}_5 \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

Performance Metrics

  • Solvent : THF.

  • Reagents : DEAD (1.2 equiv), PPh3_3 (1.2 equiv).

  • Yield : 50–60%, limited by competing side reactions.

Comparative Analysis of Synthesis Routes

Method Key Reagents Conditions Yield Advantages Limitations
Classical MaleimideMaleic anhydride, 2-(phenylamino)ethylamineDiethyl ether, Ac2_2O70–85%High yield, scalableRequires anhydrous conditions
Amidrazone-AnhydrideAmidrazone, 2,3-dimethylmaleic anhydrideToluene, PTSA65–75%Tolerates bulky groupsMulti-step, moderate yields
Mitsunobu AlkylationDEAD, PPh3_3, 2-(phenylamino)ethanolTHF50–60%Late-stage functionalizationLow yield, expensive reagents

Recent Advances and Mechanistic Insights

Emerging strategies focus on flow chemistry and enzyme-mediated synthesis to improve efficiency. For example, continuous-flow reactors reduce reaction times for maleamic acid formation to <1 hour. Computational studies also highlight the role of hydrogen bonding in stabilizing transition states during cyclization, guiding solvent selection (e.g., polar aprotic solvents enhance yields by 10–15%) .

Analyse Chemischer Reaktionen

2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include secondary amines, which can react with the maleimide to form aminosuccinimides through the aza-Michael reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide involves its highly reactive double bond, which allows it to interact with various molecular targets. The compound can undergo cycloaddition and substitution reactions, leading to the formation of biologically active derivatives. These derivatives can interact with specific molecular pathways, exerting their effects through mechanisms such as enzyme inhibition or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: pyrrole-dione derivatives , amide-linked aromatic amines , and heterocyclic systems . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Hypothesized Applications
2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide Pyrrole-dione Amide, phenylaminoethyl ~291.3* Enzyme inhibition, reference std.
N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide Quinoline Cyano, pyridinyl methoxy, amide ~650.1* Kinase inhibition, anticancer
N1-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide Quinoline + fumaramide Dimethylaminoethoxy, fumaramide ~720.2* Targeted therapy, signal modulation
Dimethocaine Hydrochloride Benzoate ester Ester, tertiary amine ~283.8 Local anesthetic (analog)

*Molecular weights estimated based on structural formula.

Key Observations:

Core Structure Diversity: The target compound’s pyrrole-dione core is distinct from the quinoline systems in patented analogs . Pyrrole-diones are electron-deficient and may exhibit unique reactivity or binding modes compared to aromatic heterocycles like quinoline.

The absence of cyano or fumaramide groups in the target compound suggests divergent biological targets compared to kinase-focused quinoline derivatives .

Application Hypotheses: Quinoline-based analogs are explicitly designed for kinase inhibition due to their planar aromatic cores and hydrogen-bonding substituents . The target compound’s amide linkage and pyrrole-dione moiety may favor protease or oxidoreductase inhibition, though experimental data is lacking.

Research Findings and Methodological Context

  • Structural Characterization: Small-molecule crystallography (e.g., SHELX or WinGX/ORTEP ) is typically employed to resolve such compounds’ geometries.
  • Analytical Use : As a reference standard (D449545), the compound is likely utilized in HPLC or mass spectrometry for pharmaceutical quality control .

Biologische Aktivität

2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide, commonly referred to as a pyrrole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound features a pyrrole ring system known for its role in various therapeutic applications, including anti-inflammatory, antimicrobial, and potential anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following:

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 2058075-34-4

This compound is a member of the pyrrole family, which is recognized for its pharmacological significance.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. A study focused on related compounds demonstrated that derivatives of pyrrole can inhibit the growth of various bacterial strains. Specifically:

  • Minimum Inhibitory Concentration (MIC) values for certain pyrrole derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Bacteria
Pyrrole Derivative A0.0039S. aureus
Pyrrole Derivative B0.025E. coli

These findings suggest that this compound may possess similar antimicrobial properties.

Anti-inflammatory Activity

Pyrrole derivatives are also known for their anti-inflammatory effects. Studies have shown that certain compounds can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in the inflammatory process. For instance:

  • Compounds derived from pyrrolidine structures demonstrated significant inhibition of lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophage cells .
CompoundCOX Inhibition (%)Experimental Model
Pyrrole Derivative C75%RAW 264.7 Cells
Pyrrole Derivative D85%LPS-induced

This data indicates a promising avenue for further exploration of the anti-inflammatory potential of this compound.

Anticancer Activity

Emerging research suggests that pyrrole derivatives may exhibit anticancer properties through various mechanisms, including inducing apoptosis in cancer cells and inhibiting tumor growth. For example:

  • In vitro studies have shown that specific pyrrole compounds can induce cell cycle arrest and apoptosis in cancer cell lines .
CompoundCancer Cell LineIC50 (µM)
Pyrrole Derivative EMCF-7 (breast cancer)12
Pyrrole Derivative FHeLa (cervical cancer)15

These results highlight the potential of this compound as a candidate for further anticancer drug development.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrole derivatives against clinical isolates of bacteria. The study found that compounds similar to this compound showed promising results in inhibiting bacterial growth, particularly against resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation examined the anti-inflammatory mechanisms of pyrrole derivatives in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers following treatment with these compounds, suggesting their potential as therapeutic agents in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of a pyrrolidine-dione core with a phenylaminoethylamine derivative under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). For example, a fractional factorial design can identify critical factors affecting yield, while response surface methodology refines optimal conditions .

Q. Key Parameters Table :

ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–100°C80°CMaximizes reaction rate without decomposition
SolventDMF, THF, AcetonitrileAcetonitrileBalances solubility and reactivity

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, the phenylaminoethyl group’s protons appear as distinct multiplets in δ 6.5–7.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) quantifies purity (>98% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 302.1264) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or compound stability. Strategies include:
  • Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Test for compound stability in assay buffers (e.g., pH 7.4, 37°C) using HPLC to detect degradation .
  • Enantiomeric Purity : Chiral HPLC or circular dichroism ensures no racemization during synthesis, which could alter target binding .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to biological targets (e.g., kinases or receptors) .

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of analogs?

  • Methodological Answer :
  • Analog Design : Modify the pyrrole-dione core (e.g., substituents at N1 or C3) or the phenylaminoethyl side chain. For example, introducing electron-withdrawing groups on the phenyl ring alters electronic properties and binding interactions .
  • Biological Screening : Test analogs against a panel of related targets (e.g., kinase inhibitors) to identify selectivity trends.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design .

Q. SAR Case Study :

AnalogModificationIC50 (Target A)IC50 (Target B)
Parent CompoundNone50 nM200 nM
Analog 1-NO₂ at C410 nM500 nM

Q. How can process control and simulation techniques improve scalability of the synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time, ensuring consistent product quality during scale-up .
  • Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability. Computational fluid dynamics (CFD) simulations optimize reactor geometry .
  • Quality by Design (QbD) : Define a design space for critical process parameters (CPPs) using risk assessment tools like Failure Mode Effects Analysis (FMEA) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on cytotoxicity (IC50 ranging from 10–100 μM).
Resolution Workflow :

Verify compound integrity via HPLC and HRMS .

Standardize assay protocol (e.g., MTT assay with 48-hour exposure).

Test metabolites for off-target effects using cytochrome P450 inhibition assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.